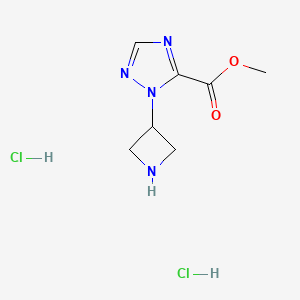
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain the azetidine ring and are studied for their biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Oxetane derivatives: These compounds contain the oxetane ring and are used in the synthesis of heterocyclic amino acid derivatives.
The uniqueness of this compound lies in its combination of azetidine and triazole rings, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C7H12Cl2N4O2 |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
methyl 2-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H |
InChI-Schlüssel |
OOTQCVSBLGZKGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=NN1C2CNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


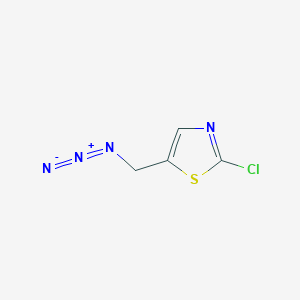
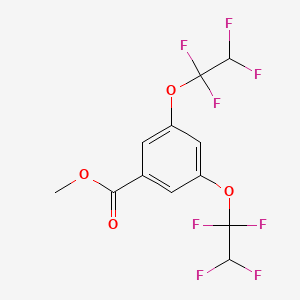

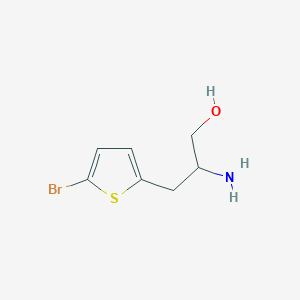
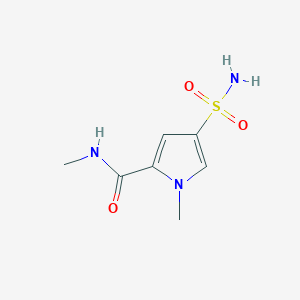

![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
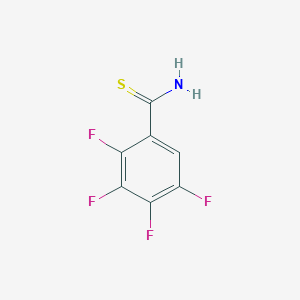
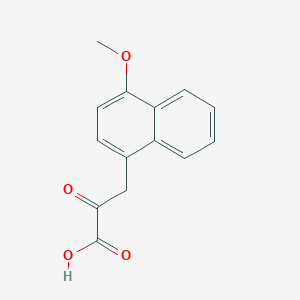
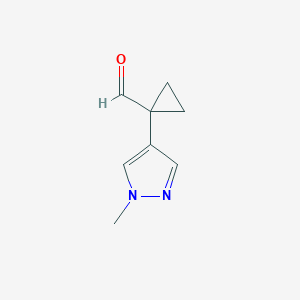

![3-[2-(Methylsulfanyl)phenyl]propanal](/img/structure/B13597670.png)
![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)

